molecular formula C18H26NOS2+ B12797510 Methyl thihexinolium CAS No. 114740-90-8

Methyl thihexinolium

Cat. No.: B12797510
CAS No.: 114740-90-8
M. Wt: 336.5 g/mol
InChI Key: VROKFRFJNZCFMH-UHFFFAOYSA-N
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Description

Methyl thihexinolium is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a sulfur-containing organic compound, which places it in the category of thiols or thioethers. These compounds are known for their distinctive chemical behaviors and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thihexinolium typically involves the reaction of an alkyl halide with a thiol or thiolate anion. One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by a thiolate to form the desired thioether . The reaction conditions often include the use of a strong base such as sodium hydride or potassium hydride to generate the thiolate anion from the corresponding thiol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalytic processes and continuous flow reactors are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl thihexinolium undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: Thiols can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.

    Substitution: Alkyl halides are typical substrates for nucleophilic substitution reactions with thiols.

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers

Scientific Research Applications

Methyl thihexinolium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in redox reactions and as a probe for studying protein function.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl thihexinolium involves its interaction with various molecular targets, primarily through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and other biomolecules, which can modulate their activity. This interaction is crucial in redox biology, where thiols play a role in maintaining cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simple thiol with similar chemical properties but different applications.

    Methanethiol: Another thiol, known for its strong odor and use in the natural gas industry as an odorant.

    Thiophenol: A thiol with an aromatic ring, used in organic synthesis.

Uniqueness

Methyl thihexinolium stands out due to its specific structure, which imparts unique reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest.

Properties

CAS No.

114740-90-8

Molecular Formula

C18H26NOS2+

Molecular Weight

336.5 g/mol

IUPAC Name

[4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium

InChI

InChI=1S/C18H26NOS2/c1-19(2,3)15-10-8-14(9-11-15)18(20,16-6-4-12-21-16)17-7-5-13-22-17/h4-7,12-15,20H,8-11H2,1-3H3/q+1

InChI Key

VROKFRFJNZCFMH-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O

Origin of Product

United States

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